Decahydronaphthalene-1,8-dione

Catalog No.
S3722245
CAS No.
83406-40-0
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydronaphthalene-1,8-dione

CAS Number

83406-40-0

Product Name

Decahydronaphthalene-1,8-dione

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydronaphthalene-1,8-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7,10H,1-6H2

InChI Key

MCGBZBIVNKGHNY-UHFFFAOYSA-N

SMILES

C1CC2CCCC(=O)C2C(=O)C1

Canonical SMILES

C1CC2CCCC(=O)C2C(=O)C1

Decahydronaphthalene-1,8-dione, with the chemical formula C10H14O2C_{10}H_{14}O_2, is a bicyclic compound characterized by a naphthalene backbone that has undergone hydrogenation and oxidation. This compound features two carbonyl groups located at the 1 and 8 positions of the decahydronaphthalene structure. Its unique molecular configuration allows it to participate in various

Decahydronaphthalene-1,8-dione can undergo several types of reactions:

  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic structures.
  • Electrophilic Aromatic Substitution: The presence of hydrogenated naphthalene allows for electrophilic attack at the aromatic positions under suitable conditions.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

Research indicates that decahydronaphthalene-1,8-dione exhibits potential biological activity. It has been studied for its role as a precursor in synthesizing compounds with antibacterial and antifungal properties. Some derivatives of this compound have shown promise in inhibiting specific enzymes, making them candidates for further pharmacological studies.

Several methods are employed to synthesize decahydronaphthalene-1,8-dione:

  • Hydrogenation of Naphthalenes: One common method involves the hydrogenation of naphthalene followed by oxidation to introduce carbonyl groups.
  • Conjugate Addition Reactions: Another method includes the conjugate addition of cyclohexenone derivatives, which leads to the formation of decahydronaphthalene-1,8-dione through subsequent steps involving rearrangements and functional group transformations .
  • Stereospecific Synthesis: Advanced synthetic strategies include stereospecific methods that yield highly substituted derivatives, enhancing its utility in medicinal chemistry .

Decahydronaphthalene-1,8-dione serves various applications across multiple fields:

  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules.
  • Material Science: The compound is explored for its potential use in developing polymers and other materials due to its unique structural characteristics.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications, particularly in antimicrobial and anticancer research.

Interaction studies involving decahydronaphthalene-1,8-dione focus on its reactivity with various biological targets. These studies help elucidate its mechanism of action and identify potential therapeutic uses. For example, interactions with enzymes involved in metabolic pathways have been explored to assess its inhibitory effects.

Decahydronaphthalene-1,8-dione shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Decalin-1,8-dioneBicyclicLacks hydrogenation; retains aromatic character
Naphthalene-1,8-dioneAromaticNon-hydrogenated; more reactive due to unsaturation
Decahydronaphthalene-2,6-dioneBicyclicDifferent positioning of carbonyl groups
1,4-DihydroxydecahydronaphthaleneBicyclicContains hydroxyl groups instead of carbonyls

Decahydronaphthalene-1,8-dione is unique due to its fully saturated structure combined with two strategically placed carbonyl groups, which enhance its reactivity and application potential compared to other similar compounds.

This compound's diverse reactivity and potential applications make it an important subject of study in organic chemistry and related fields. Further research could expand its utility in various industrial and pharmaceutical applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-20

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